molecular formula C8H6N2OS B1305080 4-(1,2,3-Thiadiazol-4-Yl)Phenol CAS No. 59834-05-8

4-(1,2,3-Thiadiazol-4-Yl)Phenol

Cat. No. B1305080
CAS RN: 59834-05-8
M. Wt: 178.21 g/mol
InChI Key: WZYGGUZFRLVCJT-UHFFFAOYSA-N
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Description

The compound 4-(1,2,3-thiadiazol-4-yl)phenol is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse pharmacological activities and are often incorporated into molecules to enhance their biological properties. Although the provided papers do not directly discuss 4-(1,2,3-thiadiazol-4-yl)phenol, they do provide insights into the synthesis, properties, and applications of structurally related thiadiazole derivatives.

Synthesis Analysis

The synthesis of thiadiazole derivatives is often achieved through multi-step reactions involving the formation of new heterocycles. For instance, the synthesis of 6-phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives was accomplished via a one-pot, three-component cascade reaction, which is a multifunctional cyclization reaction . Similarly, S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione were synthesized using a key starting reagent, 3-amino-1-phenylthiourea, and a series of reactions including thionation, alkylation, and heterocyclization . These methods demonstrate the versatility and efficiency of synthesizing thiadiazole derivatives, which could be applied to the synthesis of 4-(1,2,3-thiadiazol-4-yl)phenol.

Molecular Structure Analysis

The molecular structures of thiadiazole derivatives are confirmed using various spectroscopic techniques such as FT-IR, UV-vis, 1H-NMR, and MS . These techniques provide detailed information about the functional groups, bond connectivity, and overall molecular framework. For example, the structures of electroactive phenol-based polymers were confirmed by FT-IR, UV-vis, and 1H-NMR . Similarly, the structures of imino-4-methoxyphenol thiazole derived Schiff bases were characterized using UV-visible, 1H, 13C-NMR, and MS techniques . These analytical methods are essential for the structural elucidation of 4-(1,2,3-thiadiazol-4-yl)phenol.

Chemical Reactions Analysis

Thiadiazole derivatives participate in various chemical reactions, often leading to the formation of new compounds with potential biological activities. The synthesis of 2-(1,3,4-thiadiazolylaminomethyl)phenols involved the reduction of CN double bonds of intermediate Schiff bases . Schiff base formation is also observed in the synthesis of imino-4-methoxyphenol thiazole derived ligands . These reactions highlight the reactivity of thiadiazole derivatives and their potential to undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, thermal stability, and electrical conductivity, are characterized using techniques like TG-DTA, DSC, GPC, and solubility tests . The electrical conductivities of synthesized monomers and polymers were measured, indicating their potential application in electronic devices . Additionally, the fungicidal activity of some thiadiazole derivatives was evaluated, with certain compounds exhibiting moderate activity against specific fungi . These properties are crucial for understanding the behavior of 4-(1,2,3-thiadiazol-4-yl)phenol in various environments and applications.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : Compounds with a 1,3,4-thiadiazole moiety, which “4-(1,2,3-Thiadiazol-4-Yl)Phenol” possesses, have various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .
    • Application Methods : These compounds are typically used in drug development and their application methods would involve biochemical assays and biological testing .
    • Results or Outcomes : Some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, have been found to produce diverse biological actions .
  • Scientific Field: Antibacterial Research

    • Application Summary : Compounds with a 1,2,3-thiadiazole moiety have been used as antibacterials .
    • Application Methods : These compounds are typically tested against various bacterial strains in vitro .
    • Results or Outcomes : The outcomes would depend on the specific bacterial strain and the experimental conditions .
  • Scientific Field: Antifungal Research

    • Application Summary : Some 1,2,3-thiadiazoles have shown antifungal activity .
    • Application Methods : Similar to antibacterial testing, these compounds are typically tested against various fungal strains in vitro .
    • Results or Outcomes : The outcomes would depend on the specific fungal strain and the experimental conditions .
  • Scientific Field: Antiviral Research

    • Application Summary : Some 1,2,3-thiadiazoles have shown antiviral activity .
    • Application Methods : These compounds are typically tested against various viruses in vitro .
    • Results or Outcomes : The outcomes would depend on the specific virus and the experimental conditions .
  • Scientific Field: Anti-inflammatory Research

    • Application Summary : Some 1,2,3-thiadiazoles have shown anti-inflammatory activity .
    • Application Methods : These compounds are typically tested in animal models of inflammation .
    • Results or Outcomes : The outcomes would depend on the specific model of inflammation and the experimental conditions .

Safety And Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided when handling 4-(1,2,3-Thiadiazol-4-Yl)Phenol . The formation of dust and aerosols should also be avoided, and appropriate exhaust ventilation should be provided where dust is formed .

properties

IUPAC Name

4-(thiadiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-7-3-1-6(2-4-7)8-5-12-10-9-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYGGUZFRLVCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383859
Record name 4-(1,2,3-Thiadiazol-4-Yl)Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,3-Thiadiazol-4-Yl)Phenol

CAS RN

59834-05-8
Record name 4-(1,2,3-Thiadiazol-4-Yl)Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,2,3-Thiadiazol-4-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(4-methoxy-phenyl)-[1,2,3]thiadiazole (1.06 g, 5.50 mmol) was dissolved in methylene chloride (20 ml) and the solution was cooled to about −78° C. Boron tribromide (1.0 M in methylene chloride, 12.1 ml) was added dropwise to the solution to afford a brown-colored solution. The reaction mixture was allowed to stir for about fifteen minutes, the cooling bath was removed, and the mixture was allowed to stir at room temperature for about an additional twelve hours. The mixture was poured into water, and the resulting mixture was adjusted to about pH 6. The mixture was extracted with methylene chloride (3×100 ml), and the combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo to afford 924 mg (94% yield) of the desired title compound as a tan solid. LRMS ([M+H]+)=179.1.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AG Gadhave, RB Gaikar, SR Kuchekar… - Journal of …, 2014 - Wiley Online Library
A series of novel [4‐(1,2,3‐thiadiazol‐4‐yl)phenoxy]methylene anchored 1,3,4‐triazoles (8a, 8b, 8c, 8d, 8e, 8f, 8g, 8h) and 1,3,4‐thiadiazoles (9a, 9b, 9c, 9d, 9e, 9f, 9g, 9h, 9i) were …
Number of citations: 16 onlinelibrary.wiley.com
A Minkkilä, MJ Myllymäki, SM Saario… - European journal of …, 2009 - Elsevier
A series of para-substituted phenolic N-alkyl carbamates were evaluated for their FAAH and MGL inhibitory activities. The compounds were generally selective for FAAH, with IC 50 …
Number of citations: 39 www.sciencedirect.com
M Al-Smadi, N Hanold, H Kalbitz, H Meier - Synthesis, 2009 - thieme-connect.com
2, 3-Thiadiazoles with polymerizable functionalities in the 4-position were synthesized as potential negative photoresists. The polymerization to soluble, film-forming materials must …
Number of citations: 4 www.thieme-connect.com
S Nicolussi, A Chicca, M Rau, S Rihs… - Biochemical …, 2014 - Elsevier
Besides the suggested role of a putative endocannabinoid membrane transporter mediating the cellular uptake of the endocannabinoid anandamide (AEA), this process is intrinsically …
Number of citations: 36 www.sciencedirect.com
NNA Jafar, M Al-Smadi - Iraqi National Journal Of Chemistry, 2008 - iasj.net
In this study, a new polymers (8) and (13) that contain 1, 2, 3-Thiadiazole or 1, 2, 3-Selenadiazole heterocyclic rings in the side chains from the reaction of the commercial available …
Number of citations: 6 www.iasj.net

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